3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide
Description
Propriétés
IUPAC Name |
3,4-dichloro-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)12-7-8-13(15)14(16)9-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQURHNJTWFSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The preparation of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,4-Difluoro-N-(1-phenylethyl)benzenesulfonamide
- Structural Difference : Fluorine replaces chlorine at the 3,4-positions.
- Impact: Fluorine’s smaller atomic radius and higher electronegativity may alter electronic properties and binding affinity compared to chlorine. No direct biological data are available, but fluorinated analogs often exhibit enhanced metabolic stability .
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Isomers 10a and 10b)
- Structural Difference : Pyridine ring replaces benzene; bromine and chlorine substituents differ in position.
- Biological Activity :
- 10a (R-isomer) : IC₅₀ = 1.08 µM against PI3Kα kinase.
- 10b (S-isomer) : IC₅₀ = 2.69 µM against PI3Kα kinase.
- Key Insight : Stereochemistry significantly impacts activity, with the R-isomer showing ~2.5-fold greater potency. Molecular docking suggests tighter binding of the R-isomer to PI3Kα’s hydrophobic pocket .
3,4-Dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide
- Structural Difference : A hydroxylated phenyl group replaces the 1-phenylethyl moiety.
Pyridine Derivatives with Similar N-Substituents
6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile
- Biological Activity : Inhibits Candida spp. (inhibition zone: 12–16 mm at 0.1% concentration).
Benzamide Analogs
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide
- Structural Difference: Benzamide replaces sulfonamide; dimethylaminocyclohexyl and isopropyl groups enhance steric bulk.
- Impact: Benzamides generally exhibit lower solubility than sulfonamides but may show improved CNS penetration. No direct activity data are available for this compound .
Comparative Data Tables
Table 2. Stereochemical Impact on Activity (PI3Kα Inhibition)
| Isomer | IC₅₀ (µM) | Relative Potency |
|---|---|---|
| R (10a) | 1.08 | 1.0x |
| S (10b) | 2.69 | 0.4x |
Key Research Findings
Chlorine vs. Fluorine : Dichloro substitution may enhance electrophilic interactions with biological targets compared to difluoro analogs, though fluorine improves metabolic stability .
Stereochemistry : The R-configuration in N-(1-phenylethyl) sulfonamides significantly enhances kinase inhibition, highlighting the importance of chiral centers in drug design .
Core Structure : Pyridine-based sulfonamides (e.g., compound 10a) show potent kinase activity, whereas benzene sulfonamides with hydroxyl groups prioritize solubility over potency .
Activité Biologique
3,4-Dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is a compound that has garnered attention in various fields of biological research due to its potential applications in proteomics and its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
The compound is characterized by the following chemical formula: CHClNOS, with a molecular weight of 330.23 g/mol. The synthesis generally involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine in an organic solvent like dichloromethane or chloroform, followed by purification through recrystallization.
The biological activity of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group allows it to mimic natural substrates, facilitating binding to active sites and potentially inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to various pharmacological effects .
Biological Applications
Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. This application is crucial for understanding cellular processes and developing therapeutic strategies .
Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors. For instance, sulfonamide derivatives have been reported to inhibit carbonic anhydrase, which has implications for treating conditions like severe heart failure .
Antimicrobial Properties : Research indicates that sulfonamide derivatives possess antimicrobial properties, making them candidates for further exploration in drug development against bacterial infections.
Study on Perfusion Pressure
A study investigated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat hearts. The findings suggested that certain derivatives could significantly alter perfusion pressure at low concentrations (0.001 nM), indicating their potential cardiovascular effects .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Significant decrease |
| Compound 2 | 0.001 | Significant decrease |
| Compound 3 | 0.001 | No significant effect |
Pharmacokinetic Studies
Pharmacokinetic parameters for related compounds have been evaluated using computational models such as ADMETlab and SwissADME. These studies indicate variability in permeability across different cell types, which is vital for understanding the bioavailability and therapeutic potential of these compounds .
Comparison with Similar Compounds
To contextualize the biological activity of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide, it can be compared with other sulfonamide derivatives:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 3,4-Dichlorobenzenesulfonamide | Lacks phenylethyl group | Different reactivity |
| N-(1-phenylethyl)benzenesulfonamide | Lacks chloro groups | Altered chemical properties |
| 4-Chloro-N-(1-phenylethyl)benzenesulfonamide | Contains only one chloro group | Variability in reactivity |
Q & A
Basic: What are the standard synthetic routes for 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide?
Methodological Answer:
The compound is synthesized via nucleophilic substitution between 3,4-dichlorobenzenesulfonyl chloride and 1-phenylethylamine. The reaction is typically conducted in an aprotic solvent (e.g., dichloromethane) with a base like triethylamine or pyridine to neutralize HCl byproducts. Reaction conditions (temperature, stoichiometry, and purification via column chromatography) significantly influence yield .
Basic: What spectroscopic techniques are used to confirm its structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and aromatic ring geometry. For example, splitting patterns in H-NMR distinguish between ortho/meta/para substituents .
- IR Spectroscopy: Peaks near 1150–1350 cm confirm sulfonamide S=O stretching, while N-H stretches appear around 3300 cm .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, incubation times, and controls.
- Orthogonal Assays: Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric assays).
- Purity Verification: Use HPLC (>95% purity) to rule out impurities affecting activity .
Advanced: How to design structure-activity relationship (SAR) studies targeting the sulfonamide moiety?
Methodological Answer:
- Analog Synthesis: Replace the sulfonamide group with carboxamide or urea derivatives.
- Biological Testing: Compare inhibition potency against target enzymes (e.g., carbonic anhydrase).
- Computational Modeling: Perform docking studies to assess binding affinity changes using software like AutoDock .
Basic: What in vitro models are suitable for preliminary antimicrobial screening?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Time-Kill Assays: Evaluate bactericidal vs. bacteriostatic effects over 24 hours .
Advanced: What challenges arise when assessing metabolic stability in hepatic microsomes?
Methodological Answer:
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites.
- Species Differences: Compare human vs. rodent microsome data to predict interspecies variability.
- CYP Inhibition: Screen for interactions with cytochrome P450 enzymes to assess drug-drug interaction risks .
Basic: What methods ensure compound purity for pharmacological studies?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (e.g., 254 nm) and acetonitrile/water gradients.
- Elemental Analysis: Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced: How does molecular docking aid in target identification for this sulfonamide?
Methodological Answer:
- Protein Preparation: Retrieve crystal structures (e.g., from PDB) and optimize protonation states.
- Docking Simulations: Use Glide or GOLD to predict binding poses in enzymes like dihydropteroate synthase.
- Validation: Mutate key residues (e.g., catalytic lysine) to confirm docking predictions .
Basic: What toxicity screening approaches are recommended for early-stage development?
Methodological Answer:
- In Vitro Cytotoxicity: MTT assay on HepG2 or HEK293 cells to determine IC.
- Acute Toxicity: Dose escalation in rodent models (OECD Guideline 423) to assess LD .
Advanced: How to address discrepancies in crystallographic data for structural elucidation?
Methodological Answer:
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